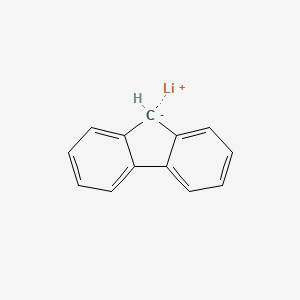

9H-Fluoren-9-yllithium

Overview

Description

9H-Fluoren-9-yllithium is an organolithium compound known for its high reactivity and versatility in organic synthesis. It is a derivative of fluorene, where the hydrogen atom at the 9-position is replaced by a lithium atom. This compound is widely used as a strong base and nucleophile in various chemical reactions, making it an essential reagent in the development of new drugs, materials, and other chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9H-Fluoren-9-yllithium can be synthesized through the reaction of fluorene with an organolithium reagent such as butyllithium. The reaction typically occurs in an inert atmosphere (e.g., nitrogen or argon) to prevent the compound from reacting with moisture or oxygen. The general reaction is as follows:

Fluorene+Butyllithium→this compound+Butane

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is usually handled under anhydrous conditions to prevent decomposition.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides, to form substituted fluorene derivatives.

Addition Reactions: It can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.

Deprotonation Reactions: As a strong base, it can deprotonate weak acids, forming corresponding lithium salts.

Common Reagents and Conditions:

Solvents: Common solvents include tetrahydrofuran (THF) and diethyl ether.

Temperature: Reactions are typically carried out at low temperatures (e.g., -78°C) to control reactivity.

Major Products: The major products depend on the specific reaction but often include substituted fluorene derivatives and alcohols.

Scientific Research Applications

9H-Fluoren-9-yllithium has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.

Biology: It serves as a reagent in the modification of biomolecules for research purposes.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 9H-Fluoren-9-yllithium involves its role as a nucleophile and base. It can donate electrons to electrophilic centers, facilitating various chemical transformations. The lithium atom in the compound stabilizes the negative charge, making it highly reactive. The compound can also form complexes with transition metals, enhancing its reactivity in certain catalytic processes .

Comparison with Similar Compounds

9-Lithio-9H-fluorene: Another organolithium derivative of fluorene with similar reactivity.

9-Methylfluorene: A methyl-substituted fluorene with different reactivity due to the absence of the lithium atom.

9,9-Dimethylfluorene: A dimethyl-substituted fluorene with distinct chemical properties.

Uniqueness: 9H-Fluoren-9-yllithium is unique due to its high reactivity and versatility in organic synthesis. Its ability to act as both a strong base and nucleophile makes it a valuable reagent in various chemical transformations. Additionally, its stability under anhydrous conditions allows for its use in sensitive reactions where moisture or oxygen could be detrimental .

Biological Activity

9H-Fluoren-9-yllithium (C13H9Li) is a lithium salt of 9H-fluorene, a polycyclic aromatic hydrocarbon. As a reagent in organic synthesis, it has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Synthesis and Properties

This compound is typically synthesized through the deprotonation of 9H-fluorene using lithium diisopropylamide (LDA) or other strong bases. This compound acts as a nucleophile in various organic reactions, facilitating the formation of carbon-carbon bonds.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of fluorene, including those containing the fluorenyl moiety, exhibit significant antimicrobial properties. A study synthesized several fluorene derivatives and evaluated their activity against multidrug-resistant bacterial strains. Notably, compounds derived from this compound showed promising antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Fluorene Derivatives

| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 5g | S. aureus | 10 | >256 |

| 5h | E. coli | 10 | >256 |

| 5i | P. aeruginosa | 8 | >256 |

| 5l | E. faecalis | 11 | >256 |

The minimum inhibitory concentration (MIC) values indicate that while some compounds demonstrated activity against specific strains, their effectiveness was limited compared to established antibiotics like vancomycin and gentamicin .

Anticancer Activity

The anticancer potential of fluorene derivatives has also been investigated. A study focused on the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in DNA synthesis. Compounds derived from this compound exhibited significant cytotoxicity against cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma).

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2g | A549 | 15 |

| 3b | MDA-MB-231 | 12 |

| 4a | WI-38 (normal) | >50 |

These findings suggest that certain fluorene derivatives could serve as lead compounds for developing new anticancer agents .

The biological activity of this compound and its derivatives is often attributed to their ability to interact with essential biological targets such as enzymes involved in nucleic acid synthesis. The inhibition of DHFR disrupts DNA replication in both bacterial and cancer cells, leading to cell death.

Case Studies

- Fluorene Derivatives Against Multidrug-resistant Strains : A series of thiazolidinone and azetidinone derivatives were synthesized incorporating the fluorene structure. These compounds were tested for their antimicrobial efficacy, revealing enhanced activity against resistant strains compared to traditional antibiotics .

- Cytotoxicity Studies : Another study evaluated the cytotoxic effects of various fluorene derivatives on human cancer cell lines. The results indicated that modifications to the fluorene structure could significantly enhance anticancer activity while reducing toxicity to normal cells .

Properties

IUPAC Name |

lithium;9H-fluoren-9-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9.Li/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;/h1-9H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQUTQCPJZOGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[CH-]1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701007935 | |

| Record name | Lithium 9H-fluoren-9-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701007935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881-04-9 | |

| Record name | Lithium fluorenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium 9H-fluoren-9-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701007935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-fluoren-9-yllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 9-fluorenyllithium?

A1: The molecular formula of 9-fluorenyllithium is C13H9Li, and its molecular weight is 180.17 g/mol.

Q2: Is there any spectroscopic data available for 9-fluorenyllithium?

A2: Yes, 1H NMR and 13C NMR data for 9-fluorenyllithium and its derivatives have been reported. These data provide insights into the electronic environment and structure of the compound. [, , ]

Q3: What is the structure of 9-fluorenyllithium in the solid state?

A3: X-ray crystallography studies revealed that 9-fluorenyllithium adopts a dimeric structure in the solid state. []

Q4: How does 9-fluorenyllithium react with electrophiles?

A4: 9-Fluorenyllithium acts as a strong nucleophile, readily reacting with various electrophiles, including alkyl halides, carbonyl compounds, and carbon dioxide. [, ]

Q5: What are the main applications of 9-fluorenyllithium in organic synthesis?

A5: 9-Fluorenyllithium is widely employed as an initiator in anionic polymerization, particularly for the synthesis of poly(methyl methacrylate) (PMMA) and other methacrylate polymers. [, , ]

Q6: Can 9-fluorenyllithium be used to prepare diblock and triblock copolymers?

A6: Yes, 9-fluorenyllithium, in conjunction with chiral ligands like (-)-sparteine, can initiate the block copolymerization of triphenylmethyl methacrylate (TrMA) with other methacrylates such as MMA, butyl methacrylate (BuMA), benzyl methacrylate (BzMA), and diphenylmethyl methacrylate (DPMMA). []

Q7: How does the solvent influence the reactivity of 9-fluorenyllithium?

A7: Solvent polarity significantly affects the reactivity and aggregation state of 9-fluorenyllithium. It tends to form solvent-separated ion pairs in polar solvents like THF, leading to higher reactivity compared to nonpolar solvents like toluene where contact ion pairs dominate. [, , , ]

Q8: What is the role of 9-fluorenyllithium in asymmetric anionic polymerization?

A8: When complexed with chiral ligands, 9-fluorenyllithium can act as a chiral initiator, inducing stereoselectivity during polymerization and leading to optically active polymers with helical conformations. [, , , , , ]

Q9: What factors influence the stereochemistry of polymers synthesized using 9-fluorenyllithium?

A9: The stereochemistry of the resulting polymers is influenced by several factors, including the structure of the monomer, the nature of the chiral ligand used, solvent polarity, and polymerization temperature. [, , ]

Q10: Has 9-fluorenyllithium been used to synthesize polymers with unique properties?

A10: Yes, researchers have employed 9-fluorenyllithium to synthesize various polymers with unique properties, including optically active polymers, photodegradable polymers, and polymers exhibiting chiroptical properties in the solid state. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.